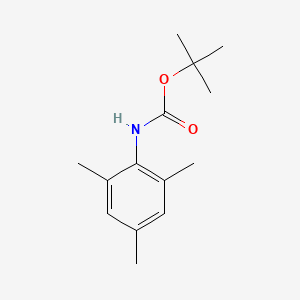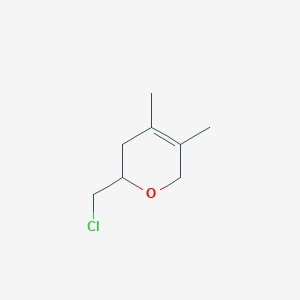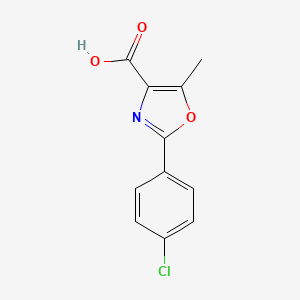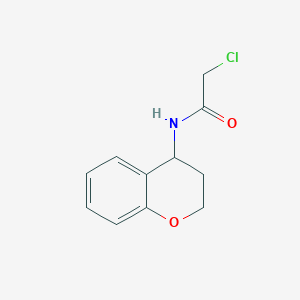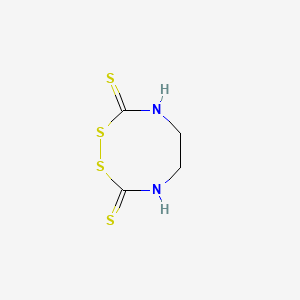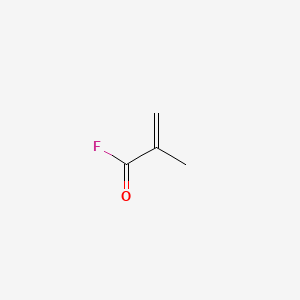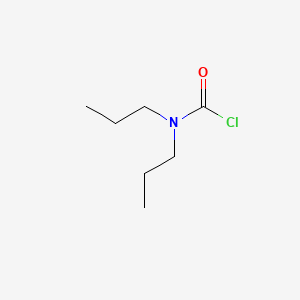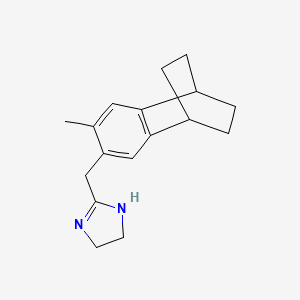
Metrafazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metrafazoline is a small molecule with the molecular formula C17H22N2 and a molecular weight of 254.37 . It is an achiral compound, meaning it does not have stereoisomers.
Preparation Methods
The preparation of Metrafazoline involves several synthetic routes. One common method includes the reaction of specific aromatic amines with aldehydes under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Metrafazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Metrafazoline has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not approved for medical use, this compound has been studied for its potential therapeutic effects in preclinical models.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of Metrafazoline is not well understood. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Metrafazoline can be compared with other similar compounds, such as:
Methimazole: Used as an antithyroid agent, Methimazole inhibits thyroid hormone synthesis.
Metronidazole: An antibiotic and antiprotozoal medication, Metronidazole works by disrupting DNA synthesis in microorganisms.
Its achiral nature and specific molecular interactions make it a compound of interest for further research and development .
Properties
CAS No. |
38349-38-1 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-[(5-methyl-4-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H22N2/c1-11-8-15-12-2-4-13(5-3-12)16(15)9-14(11)10-17-18-6-7-19-17/h8-9,12-13H,2-7,10H2,1H3,(H,18,19) |
InChI Key |
NNPAYYPIPSQZRT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CC3=NCCN3)C4CCC2CC4 |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=NCCN3)C4CCC2CC4 |
Key on ui other cas no. |
38349-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


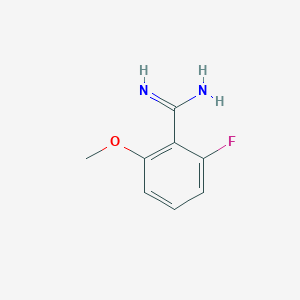
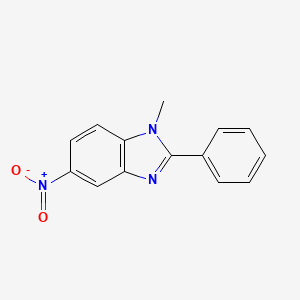
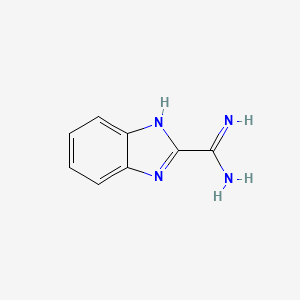
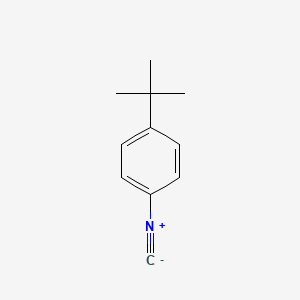
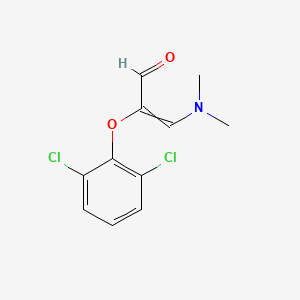
![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)
